Sulfamethazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH

Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether

Soluble in acid, alkali; slightly soluble in dimethylsulfoxide

Soluble in acetone, ether; slightly soluble in alcohol

2.30e-01 g/L

Synonyms

Canonical SMILES

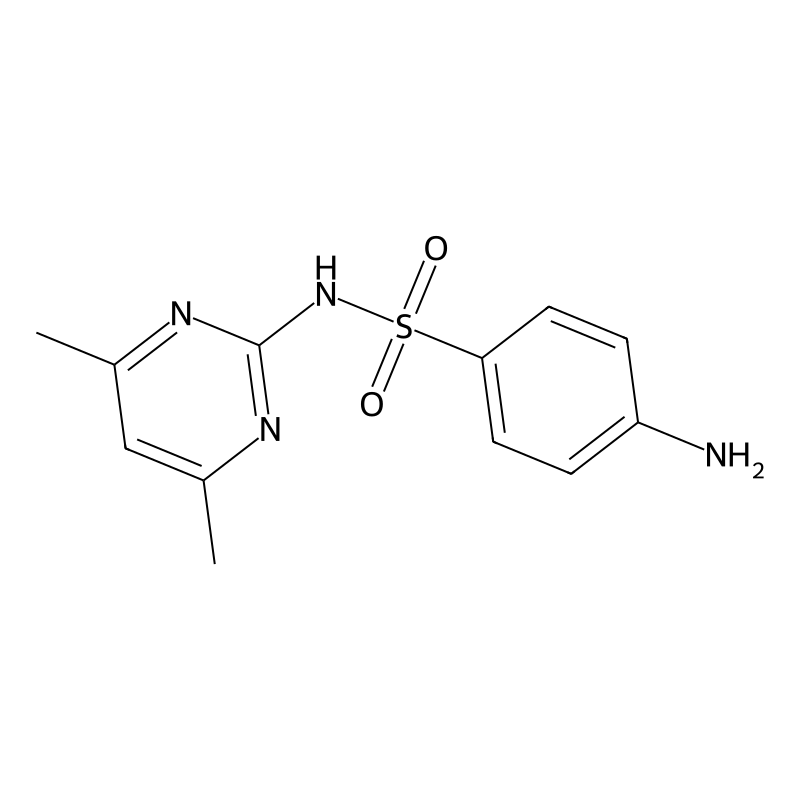

Sulfamethazine is a synthetic antibiotic belonging to the sulfonamide class, primarily used for its bacteriostatic properties. It is chemically characterized as N-(4,6-dimethylpyrimidin-2-yl) sulfanilamide and has the molecular formula with a molecular weight of approximately 278.33 g/mol. The compound typically appears as pale-yellow crystals and has a melting point of 198.5 °C. Its solubility in water is relatively low, increasing with higher pH levels .

Sulfamethazine acts as a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly. It works by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. Folate is a crucial vitamin for bacterial growth and reproduction. By inhibiting its synthesis, sulfamethazine disrupts bacterial metabolism and prevents their multiplication [].

Protein Labeling and Quantification

A specific form of Sulfamethazine, Sulfamethazine-d4, proves valuable for labeling proteins and other molecules. This isotope-labeled version incorporates a deuterium atom (a heavier isotope of hydrogen) into its structure. Researchers exploit this property in a technique called isotope-coded affinity tagging (ICAT) .

- Formation Reaction: Sulfamethazine can be synthesized by reacting acetylsulfanilyl chloride with 2-amino-4,6-dimethylpyrimidine in dry pyridine or acetone .

- Degradation Pathways: In environmental contexts, sulfamethazine undergoes various degradation processes, including chlorination and photolytic reactions, leading to transformation products that may possess different biological activities .

Sulfamethazine exhibits significant bacteriostatic activity against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of dihydrofolate synthesis, crucial for bacterial growth and replication. Unlike many other sulfonamides, sulfamethazine has been noted for its reduced incidence of neurological side effects, attributed to its inability to disrupt the enzyme sepiapterin reductase .

The synthesis of sulfamethazine can be achieved through several methods:

- Acetylation Method:

- Condensation Reaction:

- Alternative Routes:

- Variations exist that involve different solvents or reaction conditions to optimize yield and purity.

Sulfamethazine is primarily used in veterinary medicine for treating bacterial infections in livestock. It is also employed in human medicine for various infections, particularly those caused by susceptible organisms. Other applications include:

- Combination Therapy: Often used alongside other antibiotics to enhance therapeutic efficacy.

- Immunomodulatory Research: Recent studies have explored its derivatives as potential immunomodulating agents .

Research indicates that sulfamethazine interacts with various drugs and biological systems. Key points include:

- Drug Interactions: Sulfamethazine may exhibit synergistic effects when combined with other antibiotics like trimethoprim, enhancing antibacterial activity through dual inhibition of folate synthesis pathways .

- Metabolism Variability: The drug's metabolism can vary significantly among individuals based on genetic factors affecting acetylation rates, impacting its efficacy and safety profile .

Sulfamethazine shares structural and functional similarities with several other sulfonamide antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sulfadiazine | Used for treating infections in both humans and animals; similar mechanism but different pharmacokinetics. | |

| Sulfamethoxazole | Often used in combination with trimethoprim; broader spectrum of activity against certain pathogens. | |

| Sulfamerazine | Similar structure; used mainly for veterinary applications; distinct metabolic pathways. |

Sulfamethazine's unique aspect lies in its specific binding affinity and reduced side effects compared to other sulfonamides, making it a valuable option in both veterinary and medical fields .

Sulfamethazine, also known as sulfadimethylpyrimidine or sulfadimidine, is a sulfonamide antibiotic with the molecular formula C₁₂H₁₄N₄O₂S and a molecular weight of 278.33 g/mol [1] [2]. The compound has the Chemical Abstracts Service (CAS) registry number 57-68-1 and the International Union of Pure and Applied Chemistry (IUPAC) name 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide [1] [3] [4]. The molecular structure contains 19 heavy atoms with no defined stereocenters, resulting in an achiral molecule with zero formal charge [5]. The exact mass and monoisotopic mass are both 278.08374688 g/mol [6] [4].

Structural Characteristics

Bond Arrangements and Functional Groups

Sulfamethazine possesses a complex molecular architecture characterized by specific functional groups that determine its chemical behavior and biological activity. The molecule contains two primary functional groups capable of acting as hydrogen bond donors and acceptors: a sulfonamide group (-SO₂NH-) and an aromatic amine group (-NH₂) [7] [8]. The compound has two hydrogen bond donors and six hydrogen bond acceptors, with three rotatable bonds providing conformational flexibility [6] [4]. The topological polar surface area is 106 Ų, indicating moderate polarity [6] [4].

The sulfonamide moiety forms the central linkage between the aromatic amine portion and the pyrimidine ring system. This sulfonamide bridge is characterized by a tetrahedral geometry around the central sulfur atom, with bond angles of approximately 107.8° observed in cocrystal structures [9]. The molecule exhibits both electron-donating and electron-withdrawing characteristics due to the presence of the amino group and the sulfonyl group, respectively [7] [8].

Pyrimidine Ring Structures

The pyrimidine ring system in sulfamethazine is substituted with two methyl groups at the 4- and 6-positions, distinguishing it from other sulfonamide derivatives [1] [10]. This dimethyl substitution pattern significantly influences the compound's chemical properties, stability, and biological activity compared to unsubstituted pyrimidine sulfonamides [10] [11]. The pyrimidine ring adopts a planar conformation and can participate in π-π stacking interactions with aromatic systems [8].

The resonance phenomena within the pyrimidine ring system, combined with the inductive effect of the methyl substituents, contribute to the stabilization of the sulfonamide fragment [12]. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, particularly the N-1 nitrogen adjacent to the sulfonamide linkage, which plays a crucial role in the compound's tautomeric behavior [8] [13].

Sulfonamide Moiety Configuration

The sulfonamide group in sulfamethazine exhibits characteristic structural features that are essential for its antimicrobial activity. The sulfonamide moiety consists of a sulfur atom bonded to two oxygen atoms (SO₂) and connected to both the aromatic amine and the pyrimidine ring through nitrogen atoms [7] [14]. The sulfonamide nitrogen can undergo protonation and deprotonation depending on the pH conditions, making it a site of particular importance for acid-base behavior [7] [15].

The sulfonamide group demonstrates remarkable stability under normal conditions while maintaining reactivity toward specific biological targets. The electron-withdrawing nature of the sulfonyl group (-SO₂-) increases the acidity of the attached nitrogen, facilitating proton transfer reactions [16] [7]. This structural feature is crucial for the compound's ability to mimic para-aminobenzoic acid in bacterial folate synthesis pathways [17] [5].

Physical Properties

Appearance and Crystalline Structure

Sulfamethazine appears as a white to off-white crystalline powder with a characteristic solid-state structure [2] [3]. The compound exhibits a monoclinic crystal system, as confirmed by single-crystal X-ray diffraction studies [18] [7]. Research has identified only one stable polymorph of sulfamethazine, designated as Form I, along with various solvates including a methanol solvate [19] [20].

The crystalline structure is stabilized by an extensive network of intermolecular hydrogen bonds, particularly N-H···O and N-H···N interactions [7] [18]. These interactions contribute to the formation of supramolecular sheets and determine the overall packing arrangement in the solid state [7]. The compound demonstrates the ability to form cocrystals and salts with various coformers, indicating its versatility in crystal engineering applications [18] [21] [22].

Melting Point and Thermal Stability

The melting point of sulfamethazine has been consistently reported in the range of 197-199°C across multiple studies [2] [23] [24]. Differential scanning calorimetry (DSC) analysis reveals a sharp endothermic peak at temperatures between 197.3°C and 199.3°C, corresponding to the melting transition [23]. The enthalpy of fusion has been determined to be 33.8-34.1 kJ/mol, indicating the energy required to overcome the intermolecular forces in the crystal lattice [23].

Thermogravimetric analysis demonstrates that sulfamethazine exhibits good thermal stability up to its melting point, with decomposition occurring above the melting temperature [23]. The compound shows a single-step decomposition pattern when heated beyond its melting point, suggesting a relatively clean thermal degradation process [23]. The thermal stability is attributed to the robust hydrogen bonding network and the stable aromatic ring systems present in the molecule [23].

Solubility Parameters across Solvents

The solubility of sulfamethazine varies significantly across different solvents, reflecting its amphoteric nature and the influence of intermolecular interactions. In water at 29°C, the compound exhibits a solubility of 150 mg/100 mL, which increases with temperature due to the endothermic dissolution process [2] [23]. The highest solubility is observed in dimethyl sulfoxide (DMSO) at 56 mg/mL at 25°C, making it the preferred solvent for analytical applications [3] [17].

| Solvent | Solubility | Temperature | Notes |

|---|---|---|---|

| Water | 150 mg/100 mL | 29°C | Temperature dependent |

| Dimethyl sulfoxide | 56 mg/mL | 25°C | Highest solubility |

| Acetone | 50 mg/mL | 25°C | Good solubility |

| Ethanol | <1 mg/mL | 25°C | Poor solubility |

| Methanol | Variable | 25°C | Cosolvent effects |

| Acetonitrile | Higher than alcohols | 25°C | Positive cosolvent |

| 1-Propanol | Lowest | 25°C | Antisolvent effect |

The solubility parameter of sulfamethazine is 27.42 MPa¹/², and maximum solubility is achieved in solvent systems with similar solubility parameters [23] [24]. Cosolvent mixtures demonstrate complex solubility behavior, with acetonitrile-methanol mixtures showing maximum solubility at intermediate compositions [23]. The solubility behavior is influenced by the compound's ability to form hydrogen bonds with protic solvents and its Lewis acid-base character in different solvent environments [23].

Chemical Properties

Dissociation Constants and pKa Values

Sulfamethazine exhibits amphoteric behavior with two distinct dissociation constants corresponding to different ionizable groups. The first dissociation constant (pKa₁) is 2.65, associated with the protonation of the aromatic amine group [2] [16] [25]. The second dissociation constant (pKa₂) ranges from 7.4 to 7.65, corresponding to the deprotonation of the sulfonamide nitrogen [2] [16] [25].

| pKa Value | Functional Group | Significance |

|---|---|---|

| pKa₁ = 2.65 | Aromatic amine | Aniline nitrogen protonation |

| pKa₂ = 7.4-7.65 | Sulfonamide nitrogen | Sulfonamide deprotonation |

These dissociation constants are crucial for understanding the compound's speciation in different pH environments and its biological activity [25] [26]. The pKa values demonstrate that sulfamethazine exists in different ionic forms depending on the solution pH: cationic form at pH < pKa₁, neutral form between pKa₁ and pKa₂, and anionic form at pH > pKa₂ [16] [26].

Acid-Base Behavior

The acid-base behavior of sulfamethazine is characterized by its ability to act as both a proton donor and acceptor depending on the pH conditions. At acidic pH values below 3, the compound exists predominantly in its protonated cationic form, with the aromatic amine group accepting a proton [26] [27]. This protonated form demonstrates enhanced stability and different photochemical properties compared to the neutral form [26].

At neutral pH (6-8), sulfamethazine exists primarily in its neutral form, representing the optimal stability range for the compound [27]. Under basic conditions (pH > 9), the sulfonamide nitrogen loses a proton, forming the anionic species [26] [27]. This pH-dependent speciation significantly affects the compound's solubility, stability, and interaction with other molecules [26] [28].

The compound's amphoteric nature allows it to participate in various acid-base reactions and influences its behavior in biological systems. The pH-dependent speciation also affects the compound's light absorption properties, with different ionic forms exhibiting distinct UV-visible spectra [26]. This characteristic is particularly important for photochemical degradation studies and analytical applications [26].

Stability under Various Conditions

Sulfamethazine demonstrates variable stability depending on environmental conditions, with pH being a critical factor. The compound exhibits maximum stability under neutral to slightly acidic conditions (pH 6-8), where it predominantly exists in its neutral form [27] [29]. Under strongly acidic conditions (pH < 3), the compound shows enhanced stability due to protonation of the aromatic amine group [26] [27].

| Condition | Stability | Notes |

|---|---|---|

| Acidic pH (pH < 3) | More stable | Favors protonated form |

| Neutral pH (pH 6-8) | Stable | Optimal stability range |

| Basic pH (pH > 9) | Less stable | Susceptible to degradation |

| Light exposure | Photodegradable | Light sensitive compound |

| Heat (>50°C) | Stable up to melting point | Normal thermal stability |

| Strong oxidizing agents | Incompatible | Avoid contact |

The compound is light sensitive and undergoes photodegradation when exposed to ultraviolet radiation, particularly in the presence of oxidizing agents [2] [26]. Photochemical stability is pH-dependent, with acidic conditions generally providing better protection against photodegradation [26]. The compound is stable when stored at low temperatures (2-8°C) and should be protected from light and strong oxidizing agents [2] [3].

Purity

Physical Description

Solid

Color/Form

Creamy-white powder or crystals from dioxan

White or yellowish-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

LogP

0.19 (LogP)

log Kow = 0.14

0.89

Odor

Appearance

Melting Point

176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C)

198.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 21 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 12 of 21 companies with hazard statement code(s):;

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (16.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Sulfamethazine is included in the database.

MEDICATION (VET): Sulfamethazine is used as a broad-spectrum antimicrobial to treat or prevent infections caused by susceptible organisms. Infections treated may include pneumonia, intestinal infections (especially coccidia), soft tissue infections and urinary tract infections (UTIs).

MEDICATION (VET): Sulfadimidine, which is also known as sulfamethazine, is widely used in veterinary medicine in combination with chlortetracycline and penicillin in pigs for maintenance of weight gain in the presence of atrophic rhinitis, growth promotion and increased feed efficiency. Sulfadimidine is also effective against a wide variety of diseases in food-producing animals. Common therapeutic uses in cattle include: treatment of bovine respiratory disease complex (shipping fever complex); necrotic pododermatitis (foot rot) and calf diphtheria; colibacillosis (bacterial scours); coccidiosis and acute mastitis and acute metritis. Common therapeutic uses in sheep include: treatment of pasteurellosis; bacteria pneumonia; colibacillosis (bacterial scours) and control and treatment of coccidiosis. Common therapeutic uses in pigs include: treatment of bacterial pneumonia; porcine colibacillosis (bacterial scours); bacterial swine enteritis; and reduction in the incidence of cervical abscesses. Common therapeutic uses in chickens include: control of infectious coryza; coccidiosis; acute fowl cholera; and pullorum disease. Common therapeutic uses in turkeys include: control of coccidiosis.

For more Therapeutic Uses (Complete) data for SULFAMETHAZINE (7 total), please visit the HSDB record page.

Pharmacology

Sulfamethazine is a sulfonamide antibiotic used in the lifestock industry.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01EB - Short-acting sulfonamides

J01EB03 - Sulfadimidine

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The pharmacokinetics and metabolism of sulfadimidine (SDM) following intravenous administration of 100 mg/kg were studied in seven dwarf preruminant kids at 12 weeks of age, and again at the ruminant stage, when the animals were 18 weeks old. The persistence of SDM in 18-week-old kids was prolonged in comparison to the 12-week-old animals: a lower total body clearance and a prolonged elimination of SDM were obtained in the older animals. The renal clearance values of SDM and its metabolites were the same at both ages. The decrease of SDM clearance is related to the significant reduction in SDM hydroxylation at the older age. The reduced oxidative hepatic metabolism may result from the sexual maturation of the kids.

Sulfamethazine acetylation phenotypes were determined in 19 healthy adults (aged 17-46 years; 15 men, four women; nine white, nine oriental, one black) given a single oral dose of 20 mg/kg bw sulfamethazine in 200 mL of water. The results showed a welldefined trimodal pattern for acetylation clearance and for overall elimination or metabolic rate constants and confirmed that the fast acetylator phenotype can be subdivided into intermediate and rapid acetylator groups. The average acetylation clearance rate for rapid acetylators (1.34 mL/min per kg bw) was 8.8 times the estimated clearance for slow acetylators (0.15 mL/min per kg bw) and 1.8 times that for intermediate acetylators (0.75 mL/min per kg bw). The average percentage of an absorbed dose excreted as acetylsulfamethazine in 72-hr urine was 93.7 for rapid acetylators, 87.7 for intermediate acetylators and 65.6 for slow acetylators.

The depletion of sulfadimidine (SDM) and its N4-acetyl and hydroxy metabolites was studied in eggs laid by hens after administration of either a single or multiple oral dosages of 100 mg SDM/kg. During medication and until 1 day after the last dose, the SDM and its metabolite concentrations in the egg white exceeded those in the egg yolk and reflected the plasma levels. In the period starting 2 days after the (last) dosage, the SDM concentration in the yolk became higher than in the egg white, and the drug depletion curves ran parallel. The mean maximum amount of SDM found in the whole egg was 1500 micrograms after a single and 1280 ug after multiple dosage. In eggs, traces of the N4-acetyl and 6-methylhydroxy metabolites could be detected (mainly in the egg white), and their concentrations were approximately 40 times lower than those of the parent drug. A highly significant correlation (P less than 0.005) was found between the development stage of the oocyte at the time of (last) medication and the amount of SDM found in the egg that developed from it. A period of 7 or 8 days after the (last) dosage of 100 mg SDM/kg/day is required to obtain SDM levels below 0.1 ug/g egg.

Relatively strong blood-brain barrier to sulfamethazine was observed in rats. Passage of sulfamethazine from blood to brain was slow and difficult.

For more Absorption, Distribution and Excretion (Complete) data for SULFAMETHAZINE (12 total), please visit the HSDB record page.

Metabolism Metabolites

After 10 male and two female healthy volunteers were given oral doses of sulfamethazine of 12-17 mg/kg bw, 10-20% of the dose was excreted in the urine as free and conjugated hydroxylated metabolites and 61-81% as N4-acetylsulfamethazine. Six of the individuals were considered to be fast acetylators and six slow acetylators. The plasma concentration-time curve for sulfamethazine in the fast acetylators was biphasic, with half-times of 1.7 and 5.4 hr, respectively, whereas in the slow acetylators it was monophasic, with a half-time of 7.6 hr.

Sulfamethazine is metabolized similarly in animals and humans, with N4-acetylation dominating. A trimodal pattern of sulfamethazine acetylation is seen in humans. Differences in acetylation rates were observed between male and female rats and among females of different strains.

The pharmacokinetics of sulfamethizole, sulfamethoxazole, sulfadiazine, sulfapyridine and sulfadimidine have been studied in man. Renal clearance values of the metabolite N4-acetylsulphonamide are 6 to 20 times higher than those of the corresponding parent compound. The renal clearance of sulfonamides is dependent on the urine flow. N4-Acetylsulfonamide concentration-time profiles for plasma and urine have been constructed for the sulfonamides. The percentage N4-acetylsulfonamide-time profiles for plasma are excellent tools for establishing the acetylator phenotype, while those constructed from urine samples are less useful. Evidence is obtained that sulfadimidine is metabolically processes by 2 different isoenzymes, while sulfadiazine, sulfapyridine and sulfamethoxazole are processes by 1 acetylating isoenzyme. Sulfamethizole is acetylated to very little extent.

For more Metabolism/Metabolites (Complete) data for SULFAMETHAZINE (9 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Himbacine

Drug Warnings

VET: Do not administer to animals with sensitivity to sulfonamides. Doberman pinschers may be more sensitive than other canine breeds to reactions from sulfonamides. Use cautiously in this breed. /Sulfonamides/

Biological Half Life

Sulfadimidine is acetylated and hydroxylated in humans. ... The plasma concentration-time curve of sulfadimidine in fast acetylators is biphasic, with half-lives of 1.7 and 5.4 hr, whereas that in slow acetylators is monophasic, with a half-life of 7.6 hr. ...

... /Following oral administration to swine,/ the mean half-life for sulfamethazine, the N4-glucose conjugate of sulfamethazine, and N4-acetylsulfamethazine was estimated to be 0.8 day. ...

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Short-acting sulfonamides -> Antibiotics

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Sulfamethazine is frequently found as an illegal residue in meats in the United States.

Analytic Laboratory Methods

Nitrite titration method is used for the determination of most of the pharmacopeial sulfonamide drugs /including sulfamethazine/.

Microbial Receptor Assay is used for determination of /sulfamethazine/ in milk. Assay is based on binding reaction between drug functional group and receptor site on added microbial cells. Minimum detectable concentration is 5 ng/ml.

Analyte: sulfamethazine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for SULFAMETHAZINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

TLC & SCANNING DENSITOMETRY WERE COMBINED TO PROVIDE METHOD FOR ANALYSIS OF TRACE LEVELS OF SULFAMETHAZINE IN SWINE PLASMA. SENSITIVITY OF 0.05 UG/ML WAS ACHIEVED.

RESIDUES OF SULFAMETHAZINE IN BEEF TISSUES WERE DETERMINED BY HPLC.

Gas Chromatography - Mass Spectrometric Method for the determination of sulfamethazine in swine tissues. The method is accurate at 0.1 ppm level with expected coeffient of variation of 4.6%. Minimum level of detection is 0.002 ppm.

For more Clinical Laboratory Methods (Complete) data for SULFAMETHAZINE (11 total), please visit the HSDB record page.

Storage Conditions

Store at or below 25 °C (77 °F). Protect from freezing.

Interactions

Sulfonamides may interact with other drugs, including warfarin, methanamine, dapsone, and etodolac. They may potentiate adverse effects caused by methotrexate and pyrimethamine. Sulfonamdies will increase metabolism of cyclosporine resulting in decreased plasma concentrations. Methanamine is metabolized to formaldehyde, which may form a complex and precipitate with sulfonamides. Sulfonamdies administered to horses that are receiving detomidine may develop cardiac arrhythmias. This precaution is only listed for intravenous forms of trimethoprim-sulfonamides. /Sulfonamides/

The pharmacokinetic aspects of sulphadimidine were studied in clinically healthy (control) and Flunixin-medicated horses after a single intravenous and oral administration of 100 mg/kg body weight. Plasma sulphadimidine concentration was determined by high-performance liquid chromatography (HPLC). Following the intravenous injection, all plasma sulphadimidine data were best approximated by a two-compartment open model using sequential, weight non-linear regression. Flunixin induced a 67% increase in the rate of sulphadimidine return to the central compartment from peripheral tissues (K21) and there were a trend to a 30% increase in K12. The sulphadimidine elimination half-life was decreased 21%, the Vdss was reduced by 18% and MRT was decreased by 20%. Following the oral administration, sulphadimidine was rapidly absorbed in control and Flunixin-medicated horses with absorption half-lives (t1/2 ab) of 0.5 and 0.43 hours respectively. The peak plasma concentration (Cmax) were 93.7 and 109 micrograms/ml attained at (tmax) 2.36 and 1.9 hours respectively. The elimination half-life after oral administration (t1/2 ab) was shorter in flunixin pre-medicated horses than in control ones. The systemic bioavalability percentages (F%) of sulphadimidine after oral administration of 100 mg/kg body weight was 79.3 and 71.2% in control and flunixin medicated horses, respectively. Therefore care should be exercised in the use of sulphadimidine in equine patients concurrently treated with flunixin.

Stability Shelf Life

MAY DARKEN ON EXPOSURE TO LIGHT

Dates

Efficient degradation of sulfamethazine via activation of percarbonate by chalcopyrite

Yangju Li, Haoran Dong, Long Li, Junyang Xiao, Shuangjie Xiao, Zilan JinPMID: 34330026 DOI: 10.1016/j.watres.2021.117451

Abstract

In this work, the novel application of chalcopyrite (CuFeS) for sodium percarbonate (SPC) activation towards sulfamethazine (SMT) degradation was explored. Several key influencing factors like SPC concentration, CuFeS

dosage, reaction temperature, pH value, anions, and humic acid (HA) were investigated. Experimental results indicated that SMT could be effectively degraded in the neutral reaction media by CuFeS

/SPC process (86.4%, 0.054 min

at pH = 7.1). The mechanism of SPC activation by CuFeS

was elucidated, which was discovered to be a multiple reactive oxygen species (multi-ROS) process with the coexistence of hydroxyl radical (

OH), carbonate radical (CO

), superoxide radical (O

), and singlet oxygen (

O

), as evidenced by quenching experiments and electron spin resonance (ESR) tests. The generated

OH via the traditional heterogeneous Fenton-like process would not only react with carbonate ions to yield other ROS but also involve in SMT degradation. The abundant surface-bound Fe(II) was deemed to be the dominant catalytic active sites for SPC activation. Meanwhile, it was verified that the reductive sulfur species, the interaction between Cu(I) and Fe(III) as well as the available O

derived from the activation of molecular oxygen and the conversion of

OH favored the regeneration of Fe(II) on CuFeS

surface. Furthermore, the degradation intermediates of SMT and their toxicities were evaluated. This study presents a novel strategy by integrating transition metal sulfides with percarbonate for antibiotic-contaminated water treatment.

Impact of biochar-induced vertical mobilization of dissolved organic matter, sulfamethazine and antibiotic resistance genes variation in a soil-plant system

Linlin Qiu, Jingjing Wu, Yuan Qian, Muhammad Nafees, Jingxian Zhang, Wenchao Du, Ying Yin, Hongyan GuoPMID: 34229407 DOI: 10.1016/j.jhazmat.2021.126022

Abstract

The migration risk of antibiotic and antibiotic resistance genes (ARGs) have attracted lots of attentions due to their potential threaten to public health. Strategies to reduce their vertical mobilization risk are urgently required for groundwater safety and human health. Biochar enjoys numerous interests due to its excellent sorption affinity. However, little was known about the efficacy of biochar amendment in impeding the vertical mobilization of antibiotic and ARGs. To fill this gap, a column study was carried out to investigate biochar-induced variations in the leaching behavior of dissolved organic matter (DOM), sulfamethazine (SMZ) and ARGs. Results showed that biochar addition enhanced DOM export from soil, changed its composition and impeded the vertical transport of SMZ. Biochar amendment could effectively decrease the occurrence of extracellular and intracellular sul2 in soil and impede its vertical transportation, however, it did not work out with sul1 gene. Structural equation modeling analysis demonstrated that the abundance of sul2 was significantly controlled by SMZ concentration, while the primary drivers of sul1 were SMZ concentration and DOM content. These results indicated the failure in inhibiting the vertical transfer of sul1 under biochar amendment and highlighted the important role of DOM in the leaching of soil ARGs.Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste from broilers

Song Zhanteng, Zhuang Hongting, Xiao Zhiming, Suo DechengPMID: 34126678 DOI: 10.1016/j.chemosphere.2021.130420

Abstract

Sulfamethazine is one of the most frequently used sulfonamides in the poultry farming industry. However, the residue accumulation, distribution, and depletion of sulfamethazine (SMZ) and its metabolite, N4-acetylsulfamethazine (NAS), in poultry waste (manure and feathers) have yet to be evaluated. In our study, the residue levels of SMZ and NAS in manure and feathers are determined by liquid chromatography tandem mass spectrometry. Furthermore, the distribution, depletion, and withdrawal period of SMZ and NAS in manure and feathers are investigated under field conditions. Results show that high concentrations (0.7-43.3 mg/kg for SMZ, and 0.22-22.4 mg/kg for NAS) of SMZ and NAS residues remain in manure and feathers even when SMZ has been used. The withdrawal periods of SMZ and NAS in feathers are 97.0 d and 28.0 d, respectively. In manure, the withdrawal period is 18.2 d and 8.0 d, respectively. Poultry waste is a possible major reentry way of SMZ into the food chain and the environment.Accumulation of sulfamethazine and ciprofloxacin on grain surface decreases the transport of biochar colloids in saturated porous media

Kang Zhao, Ling Gao, Qianru Zhang, Jianying ShangPMID: 33984789 DOI: 10.1016/j.jhazmat.2021.125908

Abstract

The increasing amount of antibiotics entering the environment through manure usage and sludge application from wastewater treatment plants (WWTP) attracts much concern due to their potential threat to ecological security and human health. When biochar, a soil and water amendment, is introduced into the soil for remediation, the antibiotics are usually co-present with the biochar colloids (BC) or pre-accumulated in soils. However, little is known about the effect of antibiotics on the behavior of BC. Column experiments were conducted at three different pH values to study the effect of sulfamethazine (SMT) or ciprofloxacin (CIP) on BC transport. Under certain conditions (co-present in the influent and pre-sorbed on quartz sand), large numbers of cation and zwitterion forms of the less mobile CIP at pH 5 and 7 led to less negatively-charged surface of BC and quartz sand, resulted in higher BC retention compared to the highly mobile SMT. The decrease in BC transport became more significant with a higher amount of SMT or CIP pre-sorption. Therefore, when biochar is applied into soils polluted by antibiotics, the pH-dependency and the loading amount of antibiotics in soil matrix should be paid attention to as they might affect the transport of BC and the related facilitated-contaminants transport.Polystyrene microplastics alleviate the effects of sulfamethazine on soil microbial communities at different CO

Meiling Xu, Wenchao Du, Fuxun Ai, Fen Xu, Jianguo Zhu, Ying Yin, Rong Ji, Hongyan GuoPMID: 33592488 DOI: 10.1016/j.jhazmat.2021.125286

Abstract

Microplastics were reported to adsorb antibiotics and may modify their effects on soil systems. But there has been little research investigating how microplastics may affect the toxicities of antibiotics to microbes under future climate conditions. Here, we used a free-air COenrichment system to investigate the responses of soil microbes to sulfamethazine (SMZ, 1 mg kg

) in the presence of polystyrene microplastics (PS, 5 mg kg

) at different CO

concentrations (ambient at 380 ppm and elevated at 580 ppm). SMZ alone decreased bacterial diversity, negatively affected the bacterial structure and inter-relationships, and enriched the sulfonamide-resistance genes (sul1 and sul2) and class 1 integron (intl1). PS, at both CO

conditions, showed little effect on soil bacteria but markedly alleviated SMZ's adverse effects on bacterial diversity, composition and structure, and inhibited sul1 transmission by decreasing the intl1 abundance. Elevated CO

had limited modification in SMZ's disadvantages to microbial communities but markedly decreased the sul1 and sul2 abundance. Results indicated that increasing CO

concentration or the presence of PS affected the responses of soil microbes to SMZ, providing new insights into the risk prediction of antibiotics under future climate conditions.

Catalyst-free activation of permanganate under visible light irradiation for sulfamethazine degradation: Experiments and theoretical calculation

Chen Zhang, Suhong Tian, Fanzhi Qin, Yali Yu, Danlian Huang, Abing Duan, Chengyun Zhou, Yang Yang, Wenjun Wang, Yin Zhou, Hanzhuo LuoPMID: 33607387 DOI: 10.1016/j.watres.2021.116915

Abstract

In this study, visible light (VL) was adopted for permanganate (PM) activation without additional catalyst, where sulfamethazine (SMT) was selected as the probe compound. Experiment results showed that the VL/PM system can effectively degrade SMT through pseudo-first-order reaction kinetics. Influencing factors including PM dosage, solution pH, humid acid (HA) and coexisting anions (CO, SO

, Cl

and NO

) which affect SMT photo-degradation were also examined. Pyrophosphate (PP) had an inhibitory effect on SMT degradation due to the complexation of PP with Mn (III). Electron spin resonance (ESR) spectrometry and UV-Vis spectrophotometer proved that VL can activate PM to generate ·O

and Mn (III) reactive species. Furthermore, based on the active site prediction, intermediates identification and Density Functional Theory (DFT) calculation, two main degradation pathways involving SMT molecular rearrangement and cleavage of S-N bond were proposed. Moreover, the energy barriers of the two degradation pathways were also calculated. This study offers a novel approach for aqueous SMT removal and deepens our understanding of the degradation mechanism of SMT through DFT calculation, which hopes to shed light on the future development of VL/PM treatment.

Photolytic kinetics of pharmaceutically active compounds from upper to lower estuarine waters: Roles of triplet-excited dissolved organic matter and halogen radicals

Zhichao Hou, Qi Fang, Huaying Liu, Yingjie Li, Qun Zhao, Zhiyu Zhang, Yajie Lei, Senlin TianPMID: 33592446 DOI: 10.1016/j.envpol.2021.116692

Abstract

Photodegradation is a major elimination route of many pharmaceutically active compounds (PhACs) in natural surface waters, yet their photolytic behavior in estuarine waters with salinity gradient change is largely unknown. Herein, sulfamethazine and carbamazepine were taken as representative PhACs to explore the photolytic kinetic differences in Qinzhou Bay estuarine water samples collected from upper to lower reaches. Rapid photodegradation of sulfamethazine was found in lower estuarine water relative to upstream estuarine water; whereas for carbamazepine, photolytic rate was inversely proportional to the salinity of estuarine waters. Experiments with extracted estuarine dissolved organic matter (E-DOM) imply that the multivariate effects of triplet-excited E-DOM (E-DOM∗) and halide ions are responsible for the enhancement photolysis of sulfamethazine. Radical scavenging experiments suggest that the photolysis enhancement can be ascribed to the contribution of reactive halogen species (RHS), while their contribution to carbamazepine is negligible and

E-DOM∗ is the dominant reactive species for its photodegradation. This indicates that the reactivity differences with RHS and

DOM∗ affect the photolytic kinetics of PhACs from upper estuarine waters to lower reaches, which is also supported by a good linear relationship between the ratios of photolytic rates for ten PhACs in E-DOM solution with/without halides and the ratios of the reactivity of these pollutants with RHS and

DOM∗. These findings show that the different reactivity of PhACs with

E-DOM∗ and RHS influences the photolytic kinetics in estuarine waters with different salinity, and highlights the photochemical behavior of organic micropollutants from upstream to downstream estuarine waters.

An Ultrasensitive Label-Free Fluorescent Aptasensor Platform for Detection of Sulfamethazine

Yarong Wang, Xueling Yan, Qiming Kou, Qi Sun, Yuexin Wang, Ping Wu, Lulan Yang, Jiaming Tang, Tao LePMID: 33859476 DOI: 10.2147/IJN.S307080

Abstract

Sulfamethazine (SMZ) exposed in the environment can enter the human body through the food chain and pose a serious threat to human health. Therefore, it is important to develop a rapid and sensitive method for detecting SMZ in environmental samples. In order to fastly and quantitatively detect SMZ in environmental samples, we developed a label-free fluorescent aptasensor based on specific aptamer (SMZ1S) and fluorescence resonance energy transfer (FRET) between gold nanoparticles (AuNPs) and rhodamine B (RhoB).In the absence of SMZ, SMZ1S was adsorbed on the surface of AuNPs, which led to dispersion of the AuNPs in high concentration saline solution, thus effectively quenching the fluorescence of RhoB. With the increase of the SMZ concentration, the specific binding of SMZ1S and SMZ led to the aggregation of AuNPs in the presence of NaCl, which reduced the quenching of RhoB fluorescence and increased the fluorescence intensity. The sensitivity and linearity curve of the label-free fluorescent aptasensor were determined with different concentrations of sulfamethazine standard solutions. The specificity of this fluorescent aptasensor was determined by replacing sulfamethazine with different antibiotics. In addition, the actual water and soil samples were spiked and recovered.

Under optimized conditions, the proposed fluorescent aptasensor demonstrated a good linear detection of SMZ in binding buffer from 1.25 ng mL

to 40 ng mL

and the limit of detection was 0.82 ng mL

. The spiked recoveries for SMZ were 94.4% to 108.8% with a relative standard deviation of 1.8-10.3% in water and soil samples, respectively.

The label-free fluorescent aptasensor investigated in the current study is a promising tool to detect and quantify SMZ in water and soil samples.